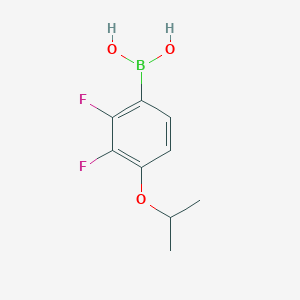

(2,3-Difluoro-4-isopropoxyphenyl)boronic acid

Beschreibung

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity characterized by multiple naming conventions and structural identifiers. The compound is systematically designated by the International Union of Pure and Applied Chemistry nomenclature as 2,3-difluoro-4-isopropoxyphenylboronic acid, reflecting its structural composition of a phenyl ring bearing two fluorine substituents at the 2 and 3 positions, an isopropoxy group at the 4 position, and a boronic acid functional group. The Chemical Abstracts Service has assigned this compound the registry number 1154762-01-2, which serves as its unique identifier in chemical databases and commercial transactions.

The molecular formula of this compound is established as C₉H₁₁BF₂O₃, corresponding to a molecular weight of 215.99 daltons. The structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular-Input Line-Entry System code CC(Oc1ccc(B(O)O)c(F)c1F)C and the International Chemical Identifier string 1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5,13-14H,1-2H3. The InChI Key CYPWTSVBLPSQDE-UHFFFAOYSA-N provides a condensed hash representation that facilitates database searches and chemical informatics applications.

The MDL number MFCD19237183 serves as an additional identifier in chemical supplier catalogs and research databases. This comprehensive system of nomenclature and identification ensures precise communication about this compound across various scientific and commercial contexts, facilitating accurate research documentation and regulatory compliance.

| Property | Value | Standard |

|---|---|---|

| IUPAC Name | 2,3-difluoro-4-isopropoxyphenylboronic acid | - |

| CAS Registry Number | 1154762-01-2 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₁BF₂O₃ | - |

| Molecular Weight | 215.99 g/mol | - |

| MDL Number | MFCD19237183 | Accelrys |

| InChI Key | CYPWTSVBLPSQDE-UHFFFAOYSA-N | IUPAC |

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of organoboron chemistry and the systematic exploration of fluorinated aromatic compounds. The foundational work in boronic acid chemistry can be traced to the pioneering research on carbon-carbon bond formation reactions, particularly the development of palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura coupling reaction, first reported by Suzuki and Miyaura in 1981, established the synthetic utility of arylboronic acids as nucleophilic partners in palladium-catalyzed reactions with haloarenes.

The specific synthesis and characterization of difluorinated arylboronic acids gained momentum as researchers recognized the unique electronic properties imparted by fluorine substitution on aromatic systems. The systematic incorporation of fluorine atoms into pharmaceutical intermediates and advanced materials drove the demand for specialized boronic acid derivatives with precisely controlled substitution patterns. The development of fluorination methodologies for arylboronic acid derivatives, including palladium-catalyzed approaches, further expanded the accessibility of fluorinated organoboron compounds.

Contemporary research has focused on the development of efficient synthetic routes to access fluorinated arylboronic acids with specific substitution patterns, recognizing their enhanced stability and unique reactivity profiles compared to non-fluorinated analogs. The emergence of this compound as a commercially available research compound reflects the maturation of synthetic methodologies and the recognition of its potential applications in specialized chemical transformations.

Relevance in Modern Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique structural features and versatile reactivity profile. The compound belongs to the class of organoboron compounds, specifically arylboronic acids, which are characterized by a boron atom attached to an aromatic ring and two hydroxyl groups. These structural characteristics enable participation in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction, which has become a cornerstone methodology in modern organic synthesis.

The presence of two fluorine substituents at the 2 and 3 positions of the phenyl ring significantly modifies the electronic properties of the aromatic system, influencing both the reactivity of the boronic acid functional group and the stability of the resulting products. Fluorine atoms are known to exert strong electron-withdrawing effects through inductive mechanisms while simultaneously providing stabilization through resonance interactions. This dual electronic influence creates unique opportunities for selective chemical transformations and the development of compounds with enhanced biological or materials properties.

Modern research applications of this compound extend across multiple domains of chemical science. In pharmaceutical development, fluorinated arylboronic acids serve as crucial building blocks for the synthesis of bioactive molecules, particularly in the development of protease inhibitors and other enzyme-targeting therapeutics. The incorporation of fluorine atoms into drug candidates often enhances metabolic stability, improves binding affinity, and modulates pharmacokinetic properties. The specific substitution pattern present in this compound provides researchers with a valuable synthetic intermediate for accessing novel pharmaceutical targets.

In materials science applications, fluorinated arylboronic acids contribute to the development of advanced polymeric materials with enhanced thermal stability, chemical resistance, and unique optical properties. The boronic acid functionality enables incorporation into polymer backbones through condensation reactions or serves as a functional handle for post-polymerization modifications. The isopropoxy substituent provides additional steric bulk and hydrophobic character, influencing the physical properties of the resulting materials.

Overview of Academic and Industrial Interest

Academic and industrial interest in this compound stems from its multifaceted applications across diverse research areas and commercial sectors. Academic research institutions have focused extensively on the synthetic utility of this compound in developing new methodologies for carbon-carbon bond formation and exploring its potential as a building block for complex molecular architectures. The compound's participation in palladium-catalyzed cross-coupling reactions has made it an attractive substrate for mechanistic studies and methodology development in organometallic chemistry.

Pharmaceutical research represents a major driver of academic interest, with researchers investigating the compound's potential as an intermediate in the synthesis of bioactive molecules. The unique electronic properties imparted by the fluorine substituents and the versatile reactivity of the boronic acid functional group make it particularly valuable for medicinal chemistry applications. Academic laboratories have explored its use in the synthesis of enzyme inhibitors, receptor modulators, and other pharmaceutical targets, contributing to the broader understanding of structure-activity relationships in fluorinated drug candidates.

Industrial interest in this compound is evidenced by its commercial availability from multiple chemical suppliers, indicating sustained demand from various sectors. The compound is offered by specialized manufacturers such as Ambeed, Matrix Scientific, and other fine chemical suppliers, with typical purities ranging from 95% to 98%. The availability of the compound in research quantities, from milligram to multi-gram scales, reflects its utility in both academic research and industrial development programs.

The materials science industry has shown particular interest in fluorinated boronic acids for the development of advanced materials with tailored properties. Applications in sensor technology, where boronic acids can form reversible covalent bonds with diols and other nucleophiles, have driven demand for specialized derivatives with specific electronic and steric characteristics. The compound's role in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules, has found applications in diagnostics and therapeutic development.

Industrial synthetic chemistry has embraced this compound as a key building block in organic synthesis, enabling the formation of complex molecules through Suzuki coupling reactions. This methodology is particularly vital in the pharmaceutical and agrochemical industries, where the compound serves as an intermediate in the production of active pharmaceutical ingredients and crop protection chemicals. The operational simplicity and scalability of reactions involving this compound make it attractive for industrial-scale synthesis, contributing to its commercial success.

| Sector | Application Area | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug intermediate synthesis | Enhanced metabolic stability, improved binding affinity |

| Materials Science | Advanced polymer development | Thermal stability, chemical resistance, optical properties |

| Academic Research | Methodology development | Versatile reactivity, mechanistic insights |

| Sensor Technology | Biomolecule detection | Selective binding, reversible interactions |

| Industrial Chemistry | Large-scale synthesis | Operational simplicity, scalable processes |

The sustained academic and industrial interest in this compound reflects its established utility as a versatile synthetic intermediate and its potential for continued innovation in chemical research and development. The compound's unique combination of structural features positions it as a valuable tool for advancing both fundamental understanding and practical applications in modern chemistry.

Eigenschaften

IUPAC Name |

(2,3-difluoro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPWTSVBLPSQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC(C)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716605 | |

| Record name | {2,3-Difluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154762-01-2 | |

| Record name | {2,3-Difluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Grignard Reagent Formation and Borylation

A representative method involves starting with a halogenated difluorobenzene derivative, for example, 4-isopropoxy-2,3-difluorobromobenzene. This compound is reacted with magnesium in the presence of iodine as an initiator under inert atmosphere (nitrogen) to form the Grignard reagent. The reaction temperature is carefully controlled between 0 and 60 °C during addition and subsequent stirring to ensure high conversion and safety.

Following Grignard formation, a borylation reaction is carried out by slow addition of trimethyl borate in tetrahydrofuran (THF) solvent at low temperatures (-40 to 10 °C). The mixture is then gradually warmed to 0–20 °C to complete the reaction. Hydrochloric acid is added to hydrolyze the boronate intermediate, yielding the boronic acid precursor.

This method is characterized by high yield (around 88–90%) and good purity (~94–95% by HPLC) of the boronic acid intermediate before final oxidation and purification steps.

Oxidation and Purification

The boronic acid intermediate is dissolved in methanol and treated with hydrogen peroxide (30–50% concentration) at 10–40 °C to oxidize any impurities and stabilize the product. After reaction completion, the solvent is removed under reduced pressure, and water is added to precipitate the crude boronic acid.

Purification involves washing with water, treatment with sodium sulfite to remove residual peroxide, and recrystallization from toluene or similar solvents. This results in high-purity fluorinated phenol derivatives, which can be further converted to the boronic acid if necessary.

Alternative Organolithium Route

An alternative approach uses organolithium reagents generated by lithiation of halogenated difluoroaromatic compounds with n-butyllithium or sec-butyllithium at low temperatures (-78 °C). The lithiated intermediate is then quenched with triisopropyl borate to form the boronate ester, which upon acidic hydrolysis yields the boronic acid.

This method is particularly useful for substrates where Grignard formation is less efficient or where regioselectivity is critical. Yields reported for similar fluorinated aromatic boronic acids via this route are typically in the range of 59–81% depending on substitution patterns.

Boronic Acid Ester Formation and Stability Considerations

Boronic acids are often isolated or handled as their esters (e.g., pinacol esters) for stability and ease of purification. Esterification can be achieved by transesterification of the boronic acid with diols under reflux or via mechanochemical methods that avoid hazardous solvents and reduce reaction times.

The choice of diol and reaction conditions affects the formation rate and stability of the boronic ester. Six-membered boronic esters tend to be more thermodynamically stable than five-membered ones. Alkyl substitution on the diol can slow the reaction but yields more stable esters. Such considerations are important for handling this compound derivatives in subsequent synthetic applications.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Grignard formation | Mg, I2 initiator, THF, 4-isopropoxy-2,3-difluorobromobenzene | 0 to 60 | - | - | Inert atmosphere, careful temperature control |

| Borylation | Trimethyl borate, THF | -40 to 20 | 88–90 | 94–95 | Slow addition, nitrogen protection |

| Hydrolysis | 10% HCl solution | Room temp | - | - | Converts boronate to boronic acid |

| Oxidation | H2O2 (30–50%), methanol | 10 to 40 | - | - | Removes impurities, stabilizes product |

| Purification | Water, sodium sulfite, toluene recrystallization | Room temp | - | >95 | Ensures high purity and removal of residual oxidants |

| Organolithium alternative | n-BuLi or sec-BuLi, triisopropyl borate, THF | -78 to 0 | 59–81 | - | Useful for regioselective lithiation and borylation |

| Boronic ester formation | Diols (e.g., pinacol), reflux or mechanochemical | Reflux or room temp | 86–96 | - | Esterification improves stability and handling |

Research Findings and Practical Considerations

The one-pot Grignard-borylation-hydrolysis sequence is efficient and scalable, with relatively mild reaction conditions and high safety profile due to controlled temperatures and inert atmosphere.

Organolithium methods provide an alternative route with good regioselectivity but require stricter low-temperature conditions and handling of pyrophoric reagents.

Boronic acid esters formed via transesterification or mechanochemical methods offer improved stability and ease of purification, facilitating downstream synthetic transformations.

Purification steps including oxidation with hydrogen peroxide and recrystallization are critical for removing impurities and ensuring product quality suitable for pharmaceutical or material science applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Difluoro-4-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the isopropoxy group are replaced by other substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: The major product is the corresponding phenol.

Reduction: The major products are borane derivatives.

Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid is in the Suzuki-Miyaura coupling , a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst. The compound serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

|---|---|

| Catalyst | Palladium-based (e.g., Pd(OAc)₂) |

| Base | Potassium carbonate or similar |

| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |

| Reaction Conditions | Typically conducted at elevated temperatures |

Pharmaceutical Development

Drug Discovery and Development

this compound plays a crucial role in the synthesis of boron-containing drugs , particularly those targeting cancer therapies. Boronic acids are known for their ability to interact with biological targets, making them valuable in developing new therapeutics . The compound's unique electronic properties, due to the fluorine and isopropoxy substitutions, enhance its reactivity and selectivity in biological systems.

Material Science

Advanced Materials Production

In material science, this compound is utilized in the development of advanced materials , such as polymers and coatings. Its incorporation into polymer matrices can significantly improve properties like durability and resistance to environmental degradation. The ability to modify the physical characteristics of materials through boronic acid derivatives is an area of active research .

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Chemistry | Enhances mechanical properties and thermal stability |

| Coatings | Improves resistance to chemicals and weathering |

Bioconjugation

Diagnostics and Therapeutic Applications

The compound is also significant in bioconjugation processes , which involve attaching biomolecules to surfaces or other molecules. This application is critical for developing diagnostic tools and therapeutic agents that require precise targeting within biological systems .

Sensor Technology

Fabrication of Sensors

this compound is employed in creating sensors capable of detecting biomolecules. These sensors utilize the compound's reactivity to provide sensitive and selective methods for monitoring various biological processes, which is essential in medical diagnostics and environmental monitoring .

Case Study 1: Cancer Therapeutics

Research has demonstrated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The use of this compound has shown promise in enhancing the efficacy of existing chemotherapeutic agents by improving their selectivity towards cancer cells while minimizing side effects.

Case Study 2: Advanced Coatings

A study on polymer composites incorporating this compound revealed significant improvements in water resistance and mechanical strength compared to traditional coatings. These findings suggest potential applications in protective coatings for electronics and outdoor materials.

Wirkmechanismus

The mechanism of action of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms and the isopropoxy group can influence the reactivity and selectivity of the compound in these reactions .

Vergleich Mit ähnlichen Verbindungen

pKa and Lewis Acidity

Fluorine substituents significantly modulate boronic acid pKa. For instance, 2,6-diarylphenylboronic acids with fluorine substituents exhibit pKa values between 7.5–8.5, similar to non-fluorinated analogs, due to a balance between through-space electronic effects and resonance stabilization . In contrast, the isopropoxy group in this compound may destabilize the boronate conjugate base via steric effects, slightly raising its pKa compared to analogs with smaller 4-substituents (e.g., -OH or -OMe) .

Reactivity with Diols and H₂O₂

The reactivity of boronic acids with diols (e.g., fructose) or oxidizing agents like H₂O₂ depends on substituent electronic effects. Fluorine’s electron-withdrawing nature increases the electrophilicity of the boron center, accelerating reactions with nucleophiles. For example, 4-nitrophenylboronic acid reacts with H₂O₂ to form 4-nitrophenol at pH 11, with a rate constant of 0.0586 s⁻¹ . The isopropoxy group in the target compound may slow this reaction compared to smaller substituents due to steric hindrance.

Anticancer and Antifungal Activity

Boronic acids with aromatic substituents show promise as anticancer agents. For example, phenanthren-9-yl boronic acid exhibits sub-micromolar cytotoxicity in triple-negative breast cancer cells . Similarly, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A . The fluorine and isopropoxy groups in this compound may enhance target selectivity or metabolic stability compared to these analogs.

Ion Transport and Sensing

Boronic acid-cholate conjugates form fructose-switchable ion channels, with transport efficiency influenced by substituent geometry and hydrophobicity . The bulky isopropoxy group in the target compound may hinder self-assembly into ion channels compared to simpler analogs like phenylboronic acid.

Biologische Aktivität

(2,3-Difluoro-4-isopropoxyphenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring substituted with two fluorine atoms and an isopropoxy group. This unique structure may impart distinctive chemical properties, influencing its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 215.99 g/mol. The presence of fluorine atoms can enhance the electronic properties of the molecule, potentially increasing its reactivity and selectivity in biological systems.

While this compound does not have a well-defined mechanism of action, boronic acids generally interact with biological macromolecules through reversible covalent bonding with diols, which can influence enzyme activity and signal transduction pathways. This interaction is crucial for understanding its potential therapeutic effects .

Biological Activity

Research indicates that boronic acids exhibit various biological activities, including:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes involved in disease processes.

- Anticancer Properties : Some studies suggest that compounds similar to this compound may exhibit cytotoxic effects against cancer cell lines by modulating signaling pathways or inducing apoptosis .

- Metabolic Regulation : Boronic acids are being explored for their potential in managing metabolic disorders, including diabetes, due to their ability to influence glucose metabolism .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of various boronic acids on cancer cell lines. It was found that certain derivatives demonstrated significant cytotoxicity, suggesting that this compound could similarly affect tumor growth through enzyme inhibition mechanisms .

- Enzyme Interaction Studies : Using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy, researchers have investigated the binding affinities of boronic acids to various enzymes. These studies are essential for elucidating the interaction dynamics and potential therapeutic roles of this compound.

- Metabolic Studies : Research has shown that certain boron-containing compounds can enhance insulin sensitivity and regulate glucose levels in animal models. This suggests a potential application for this compound in treating metabolic disorders like type 2 diabetes .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related boronic acids:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at 2 and 3 positions | Potential anticancer activity |

| (2-Fluoro-4-isopropoxyphenyl)boronic acid | Single fluorine substitution | Moderate enzyme inhibition |

| (4-Isopropoxyphenyl)boronic acid | No fluorine substitutions | Limited biological activity |

This comparison highlights how structural modifications can significantly influence the biological properties of boronic acids.

Q & A

Basic: How can the acidity constant (pKa) of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid be experimentally determined?

Answer:

The pKa can be determined using a combination of NMR and NMR spectroscopy. A linear correlation between the hydroxyl proton chemical shift () and known pKa values of structurally similar boronic acids (e.g., 2,6-difluorophenylboronic acid) allows extrapolation of pKa. For example, a DMSO-d solution of the boronic acid (6 mg in 0.7 mL) is analyzed by NMR to measure the B-OH proton shift. The equation (R = 0.98) can then estimate the pKa .

Basic: What are standard characterization techniques for verifying the purity and structure of this boronic acid?

Answer:

Multinuclear NMR (, , ), mass spectrometry, and X-ray diffraction (XRD) are critical. For example, NMR typically shows a singlet near 30 ppm for arylboronic acids, while XRD confirms crystallinity and substituent geometry. Thermogravimetric analysis (TGA) can assess thermal stability and degradation onset temperatures (e.g., stability up to 250°C for similar fluorinated boronic acids) .

Advanced: How do structural modifications (e.g., fluorine substitution, alkoxy groups) influence the thermal stability of this compound?

Answer:

Fluorine atoms enhance thermal stability by increasing electron-withdrawing effects, which strengthen the B-C bond. The isopropoxy group at the para position may reduce steric hindrance compared to bulkier substituents, delaying degradation. TGA studies on analogous compounds (e.g., pyrene-1-boronic acid) show stability up to 600°C, suggesting that planar aromatic systems with electron-withdrawing groups (EWGs) exhibit superior thermal resistance .

Advanced: What challenges arise in synthesizing this boronic acid, and how can they be mitigated?

Answer:

Key challenges include protodeborylation under acidic/basic conditions and purification difficulties due to boronic acid hygroscopicity. Synthesis often proceeds via Miyaura borylation (Pd-catalyzed cross-coupling) using pinacol boronate esters. Purification via column chromatography under inert atmosphere (N) and storage at 0–6°C in anhydrous solvents (e.g., THF) minimizes decomposition .

Advanced: How can computational methods guide the rational design of derivatives for catalytic or therapeutic applications?

Answer:

Density functional theory (DFT) calculations predict Lewis acidity (via Gutmann-Beckett or Childs’ methods) and binding affinities. For catalysis, substituents like fluorine increase electrophilicity, enhancing interactions with Lewis bases. In drug design, boronic acids act as bioisosteres for carboxylates, improving metabolic stability. Molecular docking studies (e.g., with proteases) optimize steric and electronic complementarity .

Advanced: How does this compound perform in fluorescence-based biosensing applications?

Answer:

Boronic acids bind diols (e.g., bacterial glycolipids) via reversible ester formation. Functionalizing carbon dots (B-CDs) with this boronic acid enables selective detection of Gram-positive bacteria through fluorescence quenching or enhancement. The 2,3-difluoro and isopropoxy groups enhance binding specificity by balancing hydrophobicity and electronic effects .

Advanced: How do pH and solvent systems affect the reactivity of this boronic acid in Suzuki-Miyaura couplings?

Answer:

In aqueous DMF or THF/HO mixtures, the boronic acid exists in equilibrium between neutral (B(OH)) and anionic (B(OH)) forms. At pH > pKa, the anionic species dominates, enhancing transmetallation rates. However, protodeborylation becomes significant at extremes of pH (<3 or >10), requiring buffered conditions (pH 7–9) for optimal yields .

Advanced: What contradictions exist in reported data on boronic acid reactivity, and how can they be resolved?

Answer:

Discrepancies in catalytic activity (e.g., in FLP systems) may arise from solvent polarity or trace moisture. For example, NMR studies show that hydration (forming B(OH)) reduces Lewis acidity. Systematic control of water content (via molecular sieves) and using anhydrous solvents (e.g., toluene) standardizes reactivity comparisons .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| pKa (estimated) | ~3.5–4.5 (via NMR) | |

| Thermal stability onset | ~250°C (TGA) | |

| NMR shift | 28–32 ppm (DMSO-d) | |

| Solubility | DMSO, THF, anhydrous ethanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.